N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
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Overview
Description
N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoxaline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for This compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Known for its anticancer activity.
6,7-Dimethoxyquinoxaline: Studied for its neuroprotective properties.
Quinoxaline-2-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of This compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
N-benzhydryl-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20-15-25(19-14-8-7-13-18(19)23-20)22(27)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZAVUKVFXLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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